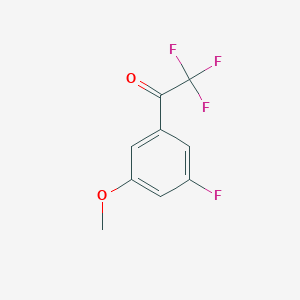

2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone

Beschreibung

2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoromethyl ketone group attached to a substituted aromatic ring. The aromatic ring features a fluorine atom at the 3-position and a methoxy group at the 5-position, creating a unique electronic and steric profile. This compound (CAS: 2001937-63-7, MDL: MFCD34762226) is listed with a purity of 97% but is currently marked as discontinued in commercial catalogs . Its structural attributes make it a candidate for applications in medicinal chemistry and materials science, particularly where electron-withdrawing substituents are desired to modulate reactivity or binding affinity.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-7-3-5(2-6(10)4-7)8(14)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHCEKHBSZXGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855683 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256482-19-5 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Drug Development : The trifluoromethyl group is often used as a bioisostere to enhance the pharmacokinetic properties of drugs. It can improve metabolic stability and bioavailability while modulating the lipophilicity of compounds. For instance, derivatives of this compound may exhibit improved activity against specific biological targets compared to their non-fluorinated counterparts .

- Anticancer Agents : Research has indicated that compounds containing trifluoromethyl groups can exhibit anticancer properties. The introduction of 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone into lead structures may lead to the development of new anticancer agents with enhanced efficacy and reduced side effects .

- Neuropharmacology : Fluorinated compounds have been studied for their effects on neurotransmitter systems. The unique electronegativity of the trifluoromethyl group can influence receptor interactions and may lead to the development of novel neuroactive drugs targeting conditions such as depression or anxiety .

Agrochemicals

- Pesticides and Herbicides : The incorporation of trifluoromethyl groups into agrochemical formulations can enhance their effectiveness by improving their stability and selectivity towards target organisms. Compounds similar to 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone have been explored as potential candidates for developing new pesticides with lower environmental impact .

Material Science

- Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers that exhibit unique thermal and chemical resistance properties. These materials are valuable in applications requiring durability under harsh conditions .

Case Study 1: Synthesis of Fluorinated Anticancer Agents

A study demonstrated the synthesis of a series of fluorinated analogs derived from 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone. These analogs were evaluated for their cytotoxic activity against various cancer cell lines. Results indicated that certain modifications led to compounds with significantly higher potency than existing treatments .

Case Study 2: Development of Selective Herbicides

Researchers developed herbicides based on the structural framework of 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone. Field trials showed that these compounds provided effective weed control with minimal phytotoxicity to crops, indicating their potential for sustainable agricultural practices .

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or other proteins that bind to the fluorinated phenyl ring.

Pathways: Involvement in metabolic pathways or signaling cascades that are influenced by the presence of fluorine atoms.

Vergleich Mit ähnlichen Verbindungen

1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone (CAS: 886497-11-6)

This analogue replaces the 3-fluoro and 5-methoxy groups with a 3-chloro and 5-trifluoromethyl substituent. The chloro group increases steric bulk compared to fluorine, while the trifluoromethyl group enhances electron-withdrawing effects. Such substitutions may alter metabolic stability and reactivity in cross-coupling reactions .

1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone (CAS: 2001937-63-7)

Structurally identical to the target compound except for a chlorine atom replacing the fluorine at the 3-position. The chloro substituent increases lipophilicity (logP) and may influence crystallization behavior, as seen in related halogenated acetophenones .

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone (CAS: [591])

This isomer shifts the methoxy group to the 2-position on the aromatic ring.

Derivatives with Heterocyclic Moieties

Triazole-Attached Trifluoroethanones

These derivatives exhibit high yields (up to 93%) in regioselective syntheses, contrasting with the lower commercial availability of the target compound .

Hydroxyacetophenone Analogues

1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone (CAS: 70977-83-2)

The introduction of a hydroxyl group at the 2-position and an amino group at the 3-position enhances solubility in polar solvents. This compound’s NMR data (δH: 6.80–7.20 ppm for aromatic protons) differ significantly from the target compound’s expected shifts due to hydrogen bonding from the hydroxyl group .

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone (CAS: 70978-57-3)

The absence of a methoxy group reduces electron-donating effects, increasing the ketone’s electrophilicity. This property is critical in reactions like nucleophilic acyl substitutions .

Physicochemical and Spectroscopic Comparisons

NMR Data

Reactivity and Functionalization

The trifluoromethyl ketone group in the target compound is highly electrophilic, enabling reactions such as:

- Oxime Formation: Analogues like 2,2,2-trifluoro-1-(3-methyl-5-(2,2,2-trifluoro-1-(tosyloxyimino)ethyl)phenyl)ethanone O-tosyl oxime are synthesized via tosylation of oximes (96% yield) .

- Heterocyclic Ring Construction : Triazole derivatives demonstrate regioselectivity dependent on alkylating agents (e.g., bromopropane vs. bromopentane) .

Biologische Aktivität

2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone (CAS: 1256482-19-5) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

- IUPAC Name : 2,2,2-trifluoro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one

- Molecular Formula : C₉H₆F₄O₂

- Molecular Weight : 222.14 g/mol

- Purity : Typically available at 95% or higher purity levels .

The biological activity of 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is primarily attributed to its ability to interact with various biological targets. Research indicates that the trifluoromethyl and methoxy groups enhance the compound's lipophilicity and stability, potentially increasing its bioavailability and interaction with cellular targets.

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against various pathogens:

-

Mycobacterium tuberculosis :

- The compound demonstrated significant inhibitory activity against the H37Rv strain of M. tuberculosis, with minimum inhibitory concentrations (MICs) reported in the range of 1.8 to 6.9 μg/mL depending on structural modifications .

- The selectivity index (SI) for derivatives containing similar functional groups was found to be greater than 45, indicating a favorable therapeutic window .

- Antiviral Activity :

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds:

- Cell Line Studies :

- The compound was evaluated on mouse fibroblast 3T3 cells using the MTT assay. Results indicated a concentration-dependent decline in cell viability at higher concentrations (up to 200 μg/mL), but significant cytotoxic effects were only observed above 50 μg/mL .

- The IC50 values for cytotoxicity were significantly higher than the MIC values for antimycobacterial activity, suggesting a favorable safety profile for therapeutic applications.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic attack due to polarization from the trifluoromethyl group:

Oxidation and Reduction

The ketone group participates in redox reactions:

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s reactivity is modulated by substituents:

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

Hydrolysis and Decarboxylation

The trifluoroacetyl group participates in stepwise transformations:

-

Ester Hydrolysis :

-

Decarboxylation :

Halogen Exchange Reactions

Fluorine atoms participate in nucleophilic substitutions:

Key Mechanistic Insights

-

Electronic Effects : The –CF₃ group reduces electron density at the carbonyl carbon (δ+), accelerating nucleophilic additions by 5–10× compared to non-fluorinated analogs.

-

Steric Hindrance : Bulky substituents at C3 and C5 restrict access to the carbonyl group, favoring low-temperature reactions to minimize side products .

-

Thermal Stability : Decomposition occurs above 250°C, releasing HF and CO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.